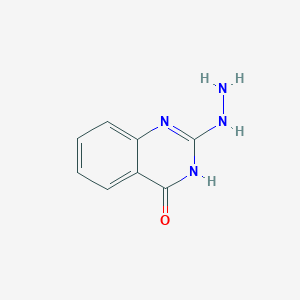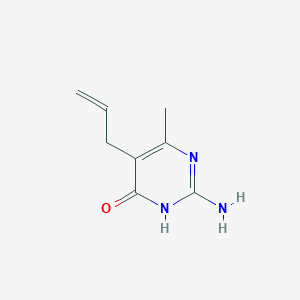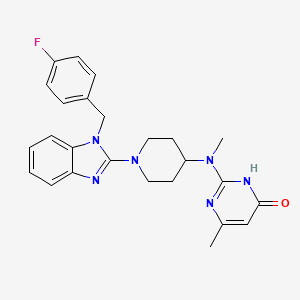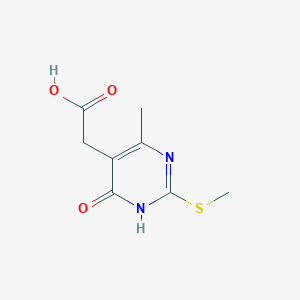
5-Chloro-1-(4-methoxyphenyl)pyridin-2(1H)-one
Descripción general
Descripción
5-Chloro-1-(4-methoxyphenyl)pyridin-2(1H)-one, also known as 5-Chloro-1-methoxy-2-pyridinone, is a heterocyclic compound with a wide range of applications in the scientific community. It is a synthetic intermediate used in the synthesis of various organic compounds, including pharmaceuticals, dyes, and agrochemicals. It is also used as a reagent in various organic synthesis processes. The unique structure of 5-Chloro-1-methoxy-2-pyridinone allows for its use in a variety of scientific fields, including biochemistry, chemistry, and medicine.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
A study by Al‐Refai et al. (2016) focused on the synthesis, spectroscopic characterization, and X-ray structure analysis of a compound related to 5-Chloro-1-(4-methoxyphenyl)pyridin-2(1H)-one. The compound demonstrated complex molecular interactions and provided insights into the structural dynamics of chlorinated and methoxy substituted pyridines, which are crucial for designing new chemical entities with desired properties (Al‐Refai et al., 2016).
Photophysical Evaluation
Hagimori et al. (2019) investigated 2-methoxy- and 2-morpholino pyridine compounds, showcasing their high emissive fluorophores in solution and solid states. The study’s outcomes highlight the potential of methoxy substituted pyridines in developing materials for optical applications, indicating the relevance of this compound derivatives in advanced photophysical studies (Hagimori et al., 2019).
Liquid Crystals and Mesophase Behaviour
Research by Hagar et al. (2020) on 2-hydroxypyridine ester-based liquid crystals elucidates the impact of substituents like methoxy groups on mesophase behavior, critical for designing materials with specific liquid crystalline properties. This signifies the role of this compound derivatives in material science, especially in the development of new liquid crystal displays or optical devices (Hagar et al., 2020).
Biological Activity
Lu Jiu-fu et al. (2015) synthesized a derivative of this compound and evaluated its anticancer activity, demonstrating the compound's potential in medicinal chemistry. Such studies highlight the importance of this chemical scaffold in developing novel therapeutics with anticancer properties (Lu Jiu-fu et al., 2015).
Propiedades
IUPAC Name |
5-chloro-1-(4-methoxyphenyl)pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-16-11-5-3-10(4-6-11)14-8-9(13)2-7-12(14)15/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPVAYQQAMXFQLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(C=CC2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-amino-2-[(2,4-dichlorophenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1450791.png)


![6-amino-2-[(2-furylmethyl)amino]pyrimidin-4(3H)-one](/img/structure/B1450796.png)
![(2E)-2-cyano-N-[(1E)-(methoxyimino)methyl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B1450797.png)
![benzo[g]quinazolin-4(3H)-one](/img/structure/B1450800.png)


![2-{[4-(trifluoromethyl)-1,3-thiazol-2-yl]amino}-5,6,7,8-tetrahydro-4(3H)-quinazolinone](/img/structure/B1450803.png)


![3-[(2-Hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B1450806.png)